An In-depth Technical Guide to the Physical and Chemical Properties of Amyl Phenylacetate
An In-depth Technical Guide to the Physical and Chemical Properties of Amyl Phenylacetate
Introduction
Amyl phenylacetate (CAS No. 5137-52-0), also known as pentyl phenylacetate, is an organic ester recognized for its characteristic sweet, floral, and fruity aroma.[1] This colorless to pale yellow liquid is a significant component in the flavor and fragrance industries, valued for its ability to impart notes of honey, rose, and fruit.[1][2] Beyond its sensory applications, its physicochemical properties make it a subject of interest for researchers in organic synthesis and materials science. This guide provides a comprehensive analysis of the physical and chemical properties of amyl phenylacetate, offering field-proven insights and detailed methodologies for its characterization, intended for a scientific audience engaged in research and development.
Core Physicochemical Properties
A thorough understanding of a compound's physical properties is foundational to its application and manipulation in a laboratory or industrial setting. These properties dictate storage conditions, solvent selection, and purification techniques. The key physical constants for amyl phenylacetate are summarized below.
Table 1: Physical and Chemical Properties of Amyl Phenylacetate
| Property | Value | Source(s) |
| CAS Number | 5137-52-0 | [2][3][4] |
| Molecular Formula | C₁₃H₁₈O₂ | [3][5] |
| Molecular Weight | 206.28 g/mol | [3][5] |
| Appearance | Colorless to pale yellow, clear liquid | [1][2][4] |
| Odor Profile | Sweet, fruity, honey, rose, balsamic | [2] |
| Boiling Point | 266 - 269 °C at 760 mmHg | [3][4] |
| Density | 0.975 - 0.985 g/mL at 20-25°C | [2][4] |
| Refractive Index (n D²⁰) | 1.4810 - 1.4910 | [2][4] |
| Flash Point | 107 - 110 °C (224 - 230 °F) | [3][4][5] |
| Solubility | Insoluble in water; soluble in alcohol, ether, and other organic solvents.[1][2][4] | |
| Vapor Pressure | 0.004 mmHg at 25 °C (estimated) | [4] |
| LogP (estimated) | 3.53 - 4.2 | [4][6] |
Expert Insight: The high boiling point and low vapor pressure are characteristic of an ester with a significant molecular weight, contributing to its role as a "heart" note in perfumery, which means it has medium volatility and persistence.[5] Its insolubility in water and high solubility in organic solvents are predictable from its molecular structure, which features a large nonpolar hydrocarbon component (the pentyl and phenyl groups) and a polar ester group.[1] The estimated LogP value greater than 3 indicates its lipophilic nature, a critical parameter in applications related to flavor absorption, fragrance longevity on skin, and potential bioaccumulation.
Chemical Identity and Reactivity
Amyl phenylacetate is the ester formed from the condensation of phenylacetic acid and amyl alcohol (pentanol).[3][5] Its chemical behavior is dominated by the ester functional group, making it susceptible to hydrolysis and a key product of esterification.
Synthesis via Fischer Esterification
The most common industrial synthesis of amyl phenylacetate is the Fischer esterification reaction.[3] This involves reacting phenylacetic acid with amyl alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[3]
Causality Behind Experimental Choices:
-
Catalyst: A strong acid like H₂SO₄ is required to protonate the carbonyl oxygen of the phenylacetic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl group of amyl alcohol.
-
Reaction Conditions: The reaction is an equilibrium process. To drive the reaction toward the product (the ester), it is common practice to either use an excess of one reactant (typically the less expensive alcohol) or to remove water as it is formed, for example, by azeotropic distillation with a Dean-Stark apparatus.
-
Alternative Reagents: For higher yields, phenylacetic acid can be replaced by a more reactive derivative like phenylacetic anhydride.[3] This avoids the production of water, making the reaction irreversible and driving it to completion.
Caption: Workflow for the synthesis of amyl phenylacetate.
Hydrolysis: The Reverse Reaction
As an ester, amyl phenylacetate can undergo hydrolysis to yield its parent carboxylic acid and alcohol. This reaction can be catalyzed by either acid or base.
-
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The mechanism is identical but driven in the reverse direction by the presence of a large excess of water.
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH), is used. The hydroxide ion acts as a strong nucleophile, attacking the carbonyl carbon. The reaction produces amyl alcohol and the carboxylate salt of phenylacetic acid (sodium phenylacetate).[7] Acidification of the salt in a subsequent step is required to recover the free phenylacetic acid.[7]
Expert Insight: Saponification is often preferred for quantitative hydrolysis because it goes to completion. The disappearance of the water-insoluble ester layer serves as a simple visual indicator that the reaction is finished.[7] The rate of hydrolysis can be influenced by steric hindrance; for instance, branched isomers like isoamyl phenylacetate may react at different rates compared to the straight-chain n-amyl isomer.[7]
Caption: Mechanism of saponification for amyl phenylacetate.
Stability
Amyl phenylacetate is generally stable under normal storage conditions. However, prolonged exposure to heat can lead to slow hydrolysis, forming phenylacetic acid.[5] The presence of the benzene ring also makes it susceptible to gradual coloration over time, a common trait for aromatic compounds.[5] For optimal shelf-life, it should be stored in a cool, dry, dark place in a tightly sealed container.[1][2]
Spectroscopic and Analytical Characterization
For researchers and drug development professionals, unambiguous identification and purity assessment are paramount. Spectroscopic methods provide a molecular fingerprint of the compound.
Infrared (IR) Spectroscopy
The IR spectrum of amyl phenylacetate will exhibit characteristic peaks that confirm its identity as an aromatic ester.
-
C=O Stretch (Ester): A strong, sharp absorption band is expected around 1730-1750 cm⁻¹ . This is one of the most prominent peaks in the spectrum.
-
C-O Stretch (Ester): A strong band will appear in the region of 1150-1250 cm⁻¹ , corresponding to the stretching of the C-O single bond of the ester group.
-
sp² C-H Stretch (Aromatic): Absorptions will be seen just above 3000 cm⁻¹ .
-
sp³ C-H Stretch (Aliphatic): Absorptions will be seen just below 3000 cm⁻¹ , corresponding to the amyl group.
-
C=C Stretch (Aromatic): Peaks of medium intensity will appear in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. (Note: The following are predicted shifts based on the structure and data for similar compounds like isoamyl phenylacetate).[8][9]
-
¹H NMR:
-
Aromatic Protons (C₆H₅-): A multiplet integrating to 5 hydrogens will appear in the ~7.2-7.4 ppm region.
-
Methylene Protons (-O-CH₂-): A triplet integrating to 2 hydrogens, corresponding to the methylene group attached to the ester oxygen, will be found downfield around ~4.1 ppm due to the deshielding effect of the oxygen.
-
Methylene Protons (-CH₂-Ph): A singlet integrating to 2 hydrogens for the methylene group adjacent to the phenyl ring will appear around ~3.6 ppm.
-
Aliphatic Protons (Amyl Chain): A series of multiplets for the remaining methylene groups of the amyl chain will be located upfield between ~0.8-1.7 ppm. The terminal methyl group (-CH₃) will appear as a triplet around ~0.9 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon will be the most downfield signal, appearing around ~171 ppm.
-
Aromatic Carbons: Signals for the aromatic carbons will be in the ~127-136 ppm range.
-
Ester Methylene Carbon (-O-CH₂-): The carbon attached to the ester oxygen will be around ~65 ppm.
-
Phenylacetyl Methylene Carbon (-CH₂-Ph): The methylene carbon adjacent to the phenyl ring will appear around ~41 ppm.
-
Aliphatic Carbons: The remaining carbons of the amyl chain will resonate in the upfield region, typically between ~14-31 ppm.
-
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry will result in fragmentation patterns that are diagnostic for the structure of amyl phenylacetate.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 206) may be observed.
-
Base Peak: A common fragmentation pathway for phenylacetates is the cleavage of the benzyl group, leading to a very stable tropylium cation at m/z = 91 . This is often the base peak in the spectrum.
-
Other Fragments: Other significant fragments may include the loss of the pentyloxy group to give m/z = 115, and fragments corresponding to the amyl cation (m/z = 71) or loss of pentene (McLafferty rearrangement) if applicable.[10]
Experimental Protocol: Determination of Partition Coefficient (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water. It is a critical parameter in drug development for predicting membrane permeability and absorption.
Objective: To determine the LogP of amyl phenylacetate using the shake-flask method, a self-validating protocol standardized by the OECD (Guideline 107).
Methodology:
-
Preparation of Phases:
-
Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol by vigorously mixing equal volumes of the two solvents for 24 hours, followed by a 24-hour separation period.
-
Causality: Pre-saturation of the solvents is critical to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results. This ensures the system is at equilibrium before the solute is introduced.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of amyl phenylacetate in n-octanol (e.g., 1 mg/mL).
-
Create a series of dilutions from the stock solution (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).
-
Analyze these standards using UV-Vis spectrophotometry or HPLC to generate a standard curve of absorbance/peak area versus concentration. This curve validates the analytical method's linearity and accuracy.
-
-
Partitioning Experiment:
-
In a separatory funnel, combine a known volume of the water-saturated n-octanol containing a known concentration of amyl phenylacetate (from the standard curve range) with a known volume of the n-octanol-saturated water. A volume ratio of 1:1 is common.
-
Shake the funnel vigorously for 5-10 minutes to allow the solute to partition between the two phases.
-
Allow the layers to separate completely. Centrifugation may be required to break up any emulsions.
-
-
Analysis:
-
Carefully separate the two layers.
-
Measure the concentration of amyl phenylacetate remaining in the n-octanol phase using the previously established analytical method (UV-Vis or HPLC).
-
The concentration in the aqueous phase can be determined by difference or measured directly if the concentration is above the detection limit.
-
-
Calculation and Validation:
-
Calculate the partition coefficient, P, as:
-
P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ
-
-
Calculate LogP as the base-10 logarithm of P.
-
Self-Validation: The experiment should be repeated with different starting concentrations and volume ratios. Consistent LogP values across these different conditions validate the result and demonstrate that the partitioning is independent of these variables, confirming the integrity of the protocol.
-
Safety and Handling
While amyl phenylacetate is widely used, proper handling is essential.
-
Handling: Use in a well-ventilated area.[1] Wear appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing.[1][11] Avoid skin contact and inhalation of vapors.[1]
-
Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and oxidizing agents.[1][2] Keep containers tightly sealed to prevent degradation and maintain purity.[1]
-
First Aid: In case of skin contact, wash thoroughly with soap and water.[12] For eye contact, flush with water for at least 15 minutes.[11] If inhaled, move to fresh air.[11] Seek medical attention if irritation or other symptoms persist.[11]
References
-
ScenTree. Amyl phenyl acetate (CAS N° 5137-52-0).
-
Chemical Bull Pvt. Ltd. Amyl Phenyl Acetate | 5137-52-0.
-
The Good Scents Company. amyl phenyl acetate pentyl phenylacetate.
-
Ventos. AMYL PHENYLACETATE.
-
Vulcanchem. Amyl phenylacetate - 5137-52-0.
-
Elchemy. Iso Amyl Phenyl Acetate.
-
Chemical Bull. SPECIFICATION - Iso Amyl Phenyl Acetate.
-
Elan Chemical. PRODUCT SPECIFICATIONS - AMYL PHENYL ACETATE (ISO).
-
Ataman Kimya. ISOAMYL PHENYLACETATE.
-
Otto Chemie Pvt. Ltd. Amyl phenylacetate, 5137-52-0.
-
Kaival Chemicals Pvt. Ltd. Iso Amyl Phenyl Acetate Manufacturer in Padra, Gujarat.
-
Chem-Impex. Isoamyl phenylacetate.
-
Nishant Aromas. MATERIAL SAFETY DATA SHEET Product Name : ISO AMYL PHENYL ACETATE 98%.
-
Advanced Biotech. Safety Data Sheet.
-
Vigon. 502925 isoamyl phenyl acetate safety data sheet.
-
FooDB. Showing Compound Amyl phenylacetate (FDB017996).
-
The John D. Walsh Company. SAFETY DATA SHEET - AMYL PHENYL ACETATE.
-
ChemicalBook. 5137-52-0(AMYL PHENYLACETATE) Product Description.
-
PubChem - NIH. Isoamyl phenylacetate | C13H18O2 | CID 7600.
-
Nishant Aromas. Iso Amyl Phenyl Acetate 98%.
-
CDH Fine Chemical. AMYL PHENYL ACETATE FOR SYNTHESIS.
-
SpectraBase. Isoamyl phenylacetate - Optional[13C NMR] - Chemical Shifts.
-
Pell Wall. Iso Amyl Phenyl Acetate.
-
NIST WebBook. Pentyl phenylacetate.
-
PubMed Central (PMC). Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT.
-
Semantic Scholar. Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia.
-
Benchchem. Spectroscopic Profile of Benzyl Phenylacetate: A Technical Guide.
-
Sciencemadness Discussion Board. Ester hydrolysis.
-
Pearson. Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate?.
Sources
- 1. Amyl Phenyl Acetate | 5137-52-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. AMYL PHENYLACETATE [ventos.com]
- 3. ScenTree - Amyl phenyl acetate (CAS N° 5137-52-0) [scentree.co]
- 4. amyl phenyl acetate, 5137-52-0 [thegoodscentscompany.com]
- 5. Amyl phenylacetate (5137-52-0) for sale [vulcanchem.com]
- 6. Showing Compound Amyl phenylacetate (FDB017996) - FooDB [foodb.ca]
- 7. Sciencemadness Discussion Board - Ester hydrolysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. spectrabase.com [spectrabase.com]
- 9. benchchem.com [benchchem.com]
- 10. Isoamyl phenylacetate | C13H18O2 | CID 7600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. johndwalsh.com [johndwalsh.com]
- 12. nishantaromas.com [nishantaromas.com]
